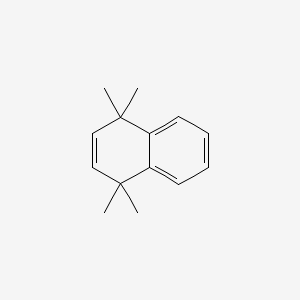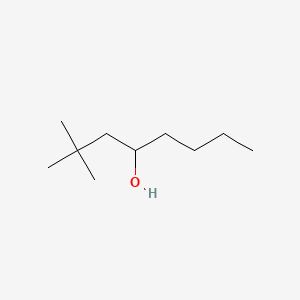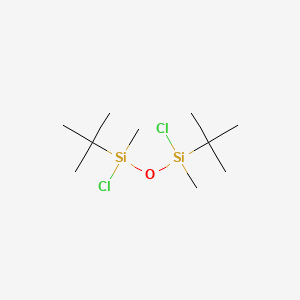
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- is a chemical compound belonging to the organosilicon family. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- typically involves the reaction of chlorosilanes with alcohols or other nucleophiles. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out in large-scale reactors where precise control of temperature and pressure is maintained. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-.
化学反応の分析
Types of Reactions
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in different industries.
科学的研究の応用
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures, thereby influencing the properties and behavior of the compound in different applications.
類似化合物との比較
Similar Compounds
Similar compounds to Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- include:
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.
Tetramethyldisiloxane: A related compound with fewer methyl groups, leading to different chemical behavior.
Octamethylcyclotetrasiloxane: A cyclic siloxane with unique structural properties.
Uniqueness
What sets Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- apart from these similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required.
特性
CAS番号 |
72259-76-8 |
|---|---|
分子式 |
C10H24Cl2OSi2 |
分子量 |
287.37 g/mol |
IUPAC名 |
tert-butyl-(tert-butyl-chloro-methylsilyl)oxy-chloro-methylsilane |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-9(2,3)14(7,11)13-15(8,12)10(4,5)6/h1-8H3 |
InChIキー |
PYBCWXIIQNWNGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(O[Si](C)(C(C)(C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
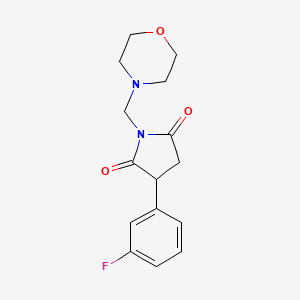
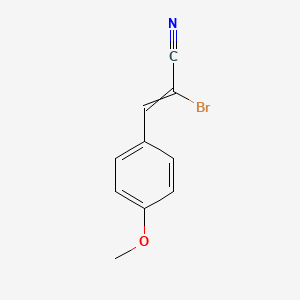
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
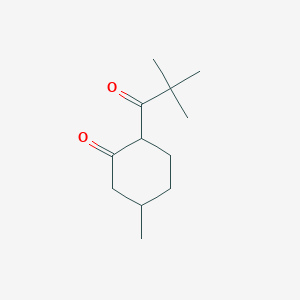
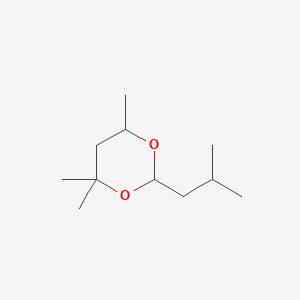
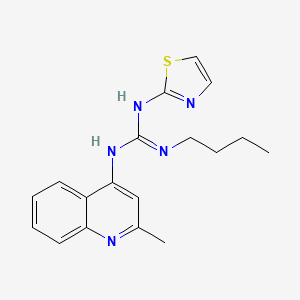

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
